1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a methoxyphenyl group. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which combines multiple functional groups that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine intermediates with a 4-methoxyphenyl group under specific conditions, such as using a base in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines.
Azetidine Derivatives: Compounds like 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one.
Uniqueness
1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to its combination of a benzimidazole moiety, an azetidine ring, and a methoxyphenyl group. This structural combination allows for diverse interactions with biological targets, potentially leading to unique pharmacological properties .
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-17-9-6-15(7-10-17)8-11-20(24)22-12-16(13-22)23-14-21-18-4-2-3-5-19(18)23/h2-7,9-10,14,16H,8,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKIAAFDYJHGAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.